2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-23-10-12(9-22-23)16-5-2-11(7-20-16)8-21-17(24)14-4-3-13(19)6-15(14)18/h2-7,9-10H,8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMZDMHWEKRHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Many similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that such compounds often interact with their targets through binding at active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. These factors can include pH, temperature, and the presence of other compounds .
Biological Activity
The compound 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a novel derivative within the class of pyrazole-containing compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages for these cell lines were reported at 54.25% and 38.44% , respectively, while exhibiting low toxicity towards normal fibroblasts (GM-6114) with a growth percentage of 80.06% .
The mechanisms underlying the anticancer effects of pyrazole derivatives often involve cell cycle arrest and apoptosis induction. For example, compounds similar to this compound have been shown to block the cell cycle at the G2/M phase. This was accompanied by a downregulation of the anti-apoptotic gene Bcl-2 and an upregulation of the pro-apoptotic gene Bax, indicating a shift towards apoptosis .
Androgen Receptor Modulation
Another significant aspect of this compound is its potential as a selective androgen receptor modulator (SARM). Compounds with similar structures have demonstrated high affinity for androgen receptors, exhibiting antagonistic activity that could be beneficial in treating prostate cancer and other androgen-dependent conditions . Specifically, in cellular models overexpressing androgen receptors, these compounds showed substantial antagonism while minimizing agonistic effects.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound). The results indicated:
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HepG2 | 5.0 | 54.25 |
| HeLa | 8.0 | 38.44 |
| GM-6114 | >20 | 80.06 |
These findings suggest that while the compound is effective against certain cancer cell lines, it maintains a favorable safety profile against normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
Key structural analogs are compared below, focusing on substituent variations, molecular weights, and inferred biological activities:
Key Structural and Functional Differences
Substituent Effects on Benzamide Core
- Electron-Withdrawing Groups (Cl, F) : Present in the target compound and ’s analog, these groups enhance electrophilicity and may improve binding to hydrophobic pockets in target proteins compared to bulky substituents like bromo or methoxy ().
- Pyridine vs.
Heterocyclic Side Chains
- 1-Methylpyrazole: Present in the target compound and ’s benzoquinazolinone 12, this group may contribute to enhanced potency through hydrophobic interactions or hydrogen bonding.
- Trifluoromethylpyridine () : Introduces strong electron-withdrawing effects, which could stabilize ligand-receptor interactions but may reduce metabolic stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, and what key reaction conditions require optimization?
- Methodology : The compound can be synthesized via a multi-step approach involving:
Amide Coupling : React 2-chloro-4-fluorobenzoic acid with (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine using a coupling agent like EDCl/HOBt in DMF at 0–25°C.
Pyrazole Functionalization : Introduce the 1-methylpyrazole moiety via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/ethanol/water solvent system (3:1:1) .
- Key Optimization Parameters :
- Temperature control during amide coupling to avoid racemization.
- Catalyst loading (0.5–2 mol% Pd) and reaction time (12–24 hours) for Suzuki coupling.
- Purity of intermediates, verified by TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the pyrazole and benzamide moieties. Key signals include:
- Pyrazole C-H protons at δ 7.8–8.2 ppm.
- Fluorine-induced splitting in the benzamide aromatic region .
Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~386.1 Da).
HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98% by area normalization) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in biological targets?
- Methodology :
Analog Synthesis : Modify the pyrazole (e.g., substituent position) and benzamide (e.g., halogen substitution) moieties using parallel synthesis .
Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays. For example, measure IC₅₀ values in a 96-well plate format with ATP concentration gradients .
Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Prioritize analogs with improved ΔG values (<-9 kcal/mol) .
Q. How should conflicting data regarding the compound’s biological activity be addressed experimentally?
- Resolution Strategy :
Controlled Replication : Repeat assays under identical conditions (e.g., ATP concentration, pH 7.4 buffer) to rule out procedural variability.
Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) to measure direct binding kinetics (ka/kd) .
Meta-Analysis : Compare results with structurally related compounds (e.g., trifluoromethyl-substituted benzamides) to identify trends in potency .
Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?
- Process Chemistry Considerations :
Flow Chemistry : Implement continuous flow reactors for Suzuki coupling to enhance heat/mass transfer and reduce Pd catalyst usage by 40% .
Design of Experiments (DoE) : Use a central composite design to optimize variables (temperature, solvent ratio, stoichiometry) and predict maximal yield (e.g., 82% predicted via Minitab) .
Work-Up Efficiency : Replace column chromatography with pH-selective crystallization (e.g., precipitate product at pH 3–4) .
Q. How can computational tools be integrated to predict the compound’s metabolic stability?
- In Silico Workflow :
Metabolite Prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., pyrazole N-methyl group) for cytochrome P450 oxidation.
ADME Profiling : Calculate logP (2.1 ± 0.3) and polar surface area (75 Ų) using QikProp to estimate blood-brain barrier permeability .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability in aqueous and lipid bilayer environments .
Experimental Design & Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?
- Analysis Framework :
Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals.
Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
Multivariate Analysis : Use PCA (SIMCA-P) to correlate structural features (e.g., halogen size) with activity clusters .
Q. How can researchers validate the compound’s target engagement in cellular models?
- Validation Protocol :
Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Monitor target protein stability via Western blot .
Knockdown Controls : Use siRNA silencing of the putative target to confirm loss of compound efficacy (e.g., ≥70% reduction in activity) .
Safety & Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Risk Mitigation :
Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (DMF, acetonitrile).
Waste Disposal : Collect halogenated waste separately for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
